AURORA 23177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AURORA 23177 is a chemical compound with the CAS number 7178-23-6 It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole are oncogenic Met receptor tyrosine kinase (RTK) signaling . This compound has been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations . It also interferes with PDGFRβ phosphorylation in cancer cells characterized by "RTK swapping" .
Mode of Action
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole acts by targeting the Met receptor tyrosine kinase signaling pathway . It blocks Met-triggered cell survival and in vitro tumorigenesis of human NSCLC cells carrying Met mutations . Moreover, it hampers survival and anchorage-independent growth of cancer cells by interfering with PDGFRβ phosphorylation .
Biochemical Pathways
In addition to targeting Met, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole alters phosphorylation levels of the PI3K-Akt pathway . This alteration mediates oncogenic dependency to Met, in addition to Retinoblastoma and nucleophosmin/B23, resulting in altered cell cycle progression and mitotic failure .
Result of Action
The anti-tumor activity elicited by 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives is through combined inhibition of distinct effectors in cancer cells . This results in a unique profile of growth inhibitory-responses on cancer cell lines .
Action Environment
The action environment of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is largely dependent on the cellular environment of the cancer cells. Factors such as the presence of Met mutations or “RTK swapping” can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to target oncogenic Met receptor tyrosine kinase signaling, which is crucial in cancer cell proliferation and survival . Additionally, it interacts with the PI3K-Akt pathway, affecting cell cycle progression and mitotic failure . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole on various cell types and cellular processes are profound. It has been observed to impair tumorigenesis in cancer cells with Met mutations and interfere with PDGFRβ phosphorylation . This compound also alters the phosphorylation levels of the PI3K-Akt pathway, impacting cell signaling pathways, gene expression, and cellular metabolism . These effects make it a promising candidate for targeted cancer therapies.
Molecular Mechanism
At the molecular level, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets the Met receptor tyrosine kinase, altering its phosphorylation and downstream signaling pathways . This compound also affects the PI3K-Akt pathway, leading to changes in gene expression and cell cycle progression . These molecular mechanisms underline its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole change over time. Studies have shown that it remains stable and effective in inhibiting tumorigenesis and altering cell signaling pathways over extended periods
Dosage Effects in Animal Models
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and alters cell signaling pathways without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and efficacy
Subcellular Localization
The subcellular localization of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns determine its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AURORA 23177 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of this compound through a series of reactions, including oxidation, reduction, or substitution, under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated systems for precise control of reaction parameters and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
AURORA 23177 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
AURORA 23177 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling, enzyme activity, and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
AURORA 23177 can be compared with other similar compounds, such as:
AURORA A kinase inhibitors: These compounds share similar mechanisms of action and are used in cancer research.
AURORA B kinase inhibitors: Similar to AURORA A inhibitors but target different molecular pathways.
Other kinase inhibitors: Compounds that inhibit various kinases and have applications in research and medicine.
This compound stands out due to its unique properties and specific applications in scientific research, making it a valuable tool for researchers in various fields.
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-11-7-8-14-15(9-11)19-16-17-13(10-18(14)16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRGJMKEBORFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.